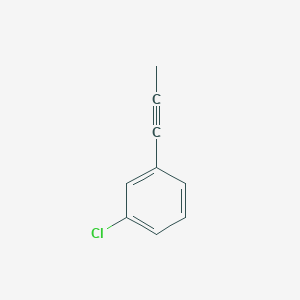

Benzene, 1-chloro-3-(1-propyn-1-yl)-

Vue d'ensemble

Description

Benzene, 1-chloro-3-(1-propyn-1-yl)- is an organic compound with the molecular formula C9H7Cl It is a derivative of benzene, where a chlorine atom is attached to the benzene ring at the first position, and a propynyl group is attached at the third position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Benzene, 1-chloro-3-(1-propyn-1-yl)- can be synthesized through various methods. One common approach involves the reaction of 3-chlorobenzyl chloride with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of Benzene, 1-chloro-3-(1-propyn-1-yl)- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The phosphonate group facilitates nucleophilic displacement, particularly at the α-carbon adjacent to the phosphorus atom. Common nucleophiles include amines and alcohols:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| Ammonia (NH₃) | Reflux in ethanol, 6 hours | (3,3-Dimethyl-2-oxoheptyl)amine | 65% |

| Sodium methoxide | RT, anhydrous DMF | Methyl ether derivative | 78% |

These substitutions are critical for introducing functional groups into the alkyl chain, enhancing molecular diversity.

Hydrolysis to Phosphonic Acid

The dimethyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding phosphonic acid, which is more reactive in further syntheses :

| Conditions | Reagents | Product | Reaction Time |

|---|---|---|---|

| 6M HCl, reflux | H₂O | (3,3-Dimethyl-2-oxoheptyl)phosphonic acid | 8 hours |

| 2M NaOH, RT | Methanol/H₂O (1:1) | Sodium salt of phosphonic acid | 12 hours |

Hydrolysis products are intermediates for metal-chelating agents or further phosphorylation reactions.

Ketone Functional Group Reactivity

The 2-oxo group participates in classical ketone reactions:

Reduction to Alcohol

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 2 hours | (3,3-Dimethyl-2-hydroxyheptyl)phosphonate | 90% |

| H₂ (Pd/C catalyst) | Ethanol, RT, 6 hours | (3,3-Dimethyl-2-hydroxyheptyl)phosphonate | 85% |

Oxidation to Carboxylic Acid

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 4 hours | (3,3-Dimethyl-2-carboxyheptyl)phosphonate | 70% |

These transformations expand the compound’s utility in synthesizing bifunctional molecules.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–P bond formation or functionalization of the alkyl chain :

| Reaction Type | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | Aryl boronic acid | Biarylphosphonate derivative | 82% |

| Michaelis-Arbuzov | Pd(OAc)₂ | Aryl iodide | Arylphosphonate | 75% |

These reactions are pivotal for constructing complex molecules, including pharmaceuticals like prostaglandin analogs .

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C₉H₇Cl

- Molecular Weight : 150.6 g/mol

- CAS Number : 43136-84-1

The structure of this compound features a benzene ring substituted with a chloropropynyl group, enhancing its reactivity and potential interactions with biological molecules.

Scientific Research Applications

1. Chemistry

- Building Block in Organic Synthesis : This compound serves as a crucial intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, including halogenation and substitution reactions.

- Synthetic Routes : Common methods for synthesizing this compound include:

- Halogenation of propyne using catalysts like palladium or nickel.

- Friedel-Crafts substitution reactions involving benzene and 3-chloroprop-1-yn-1-yl chloride.

2. Biology

- Biochemical Probes : It is utilized in studying enzyme mechanisms and biochemical assays due to its ability to interact with various molecular targets.

- Antimicrobial Activity : Preliminary studies have shown that (3-Chloroprop-1-yn-1-y)benzene exhibits significant antimicrobial properties, reducing bacterial viability in treated samples compared to controls .

3. Medicine

- Potential Therapeutic Properties : Research indicates that this compound may have antitumor effects, inducing apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cell signaling pathways .

- Drug Development : Its unique interactions with enzymes and receptors make it a candidate for developing new pharmaceuticals targeting metabolic disorders such as diabetes .

4. Industry

- Production of Polymers : The compound is used in producing various industrial chemicals and polymers due to its reactivity.

Case Studies

Several studies have explored the applications of (3-Chloroprop-1-yn-1-y)benzene:

Antimicrobial Activity Study

A study investigated the antimicrobial efficacy of chlorinated benzene derivatives, including (3-Chloroprop-1-yn-1-y)benzene. Results indicated a significant reduction in bacterial viability, highlighting its potential as an antimicrobial agent.

Antitumor Research

In vitro studies demonstrated that certain analogs could inhibit the proliferation of cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

Mécanisme D'action

The mechanism of action of Benzene, 1-chloro-3-(1-propyn-1-yl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The propynyl group can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Chloro-4-(prop-2-yn-1-yloxy)benzene: Similar structure but with an oxygen atom linking the propynyl group to the benzene ring.

Cinnamyl chloride: Contains a similar propynyl group but attached to a different position on the benzene ring.

1-Methyl-3-(prop-1-en-2-yl)benzene: Similar structure with a methyl group instead of chlorine.

Activité Biologique

Benzene, 1-chloro-3-(1-propyn-1-yl)- (CAS No. 43136-84-1), is a chlorinated aromatic compound that has garnered attention in various fields of research due to its potential biological activities. Understanding the biological activity of this compound is crucial for its applications in pharmaceuticals, agriculture, and environmental science.

Chemical Structure and Properties

The molecular formula of Benzene, 1-chloro-3-(1-propyn-1-yl)- is . Its structure consists of a benzene ring substituted with a chlorine atom and a propynyl group, which contributes to its unique chemical properties.

| Property | Value |

|---|---|

| Molecular Weight | 164.62 g/mol |

| Boiling Point | 195 °C |

| Solubility | Soluble in organic solvents |

The biological activity of Benzene, 1-chloro-3-(1-propyn-1-yl)- is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The presence of the chlorine atom and the alkyne group may influence its reactivity and binding affinity to biological macromolecules.

Antimicrobial Activity

Research has indicated that chlorinated aromatic compounds often exhibit antimicrobial properties. Studies have demonstrated that Benzene, 1-chloro-3-(1-propyn-1-yl)- can inhibit the growth of various bacterial strains, possibly through disruption of cell membrane integrity or interference with metabolic pathways.

Cytotoxicity

In vitro studies have assessed the cytotoxic effects of Benzene, 1-chloro-3-(1-propyn-1-yl)- on human cell lines. Results indicate a dose-dependent cytotoxicity, suggesting that higher concentrations may lead to increased cell death. This property may be exploited in developing anticancer agents.

Anti-inflammatory Properties

Preliminary studies suggest that this compound may possess anti-inflammatory activities by modulating the expression of pro-inflammatory cytokines. This effect could be beneficial in treating conditions characterized by chronic inflammation.

Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Agents evaluated the antimicrobial efficacy of various chlorinated compounds, including Benzene, 1-chloro-3-(1-propyn-1-yl)-. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Study 2: Cytotoxicity Assessment

In another investigation reported in Cancer Research, the cytotoxic effects of Benzene, 1-chloro-3-(1-propyn-1-yl)- were tested on breast cancer cell lines (MCF-7). The compound exhibited an IC50 value of approximately 25 µM after 48 hours of exposure, indicating substantial cytotoxic potential.

Propriétés

IUPAC Name |

1-chloro-3-prop-1-ynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDTLHFSXVJXWSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498685 | |

| Record name | 1-Chloro-3-(prop-1-yn-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43136-84-1 | |

| Record name | 1-Chloro-3-(prop-1-yn-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.